molecular formula C9H6BrFO3 B8246094 Methyl 4-bromo-2-fluoro-3-formylbenzoate

Methyl 4-bromo-2-fluoro-3-formylbenzoate

Cat. No.: B8246094
M. Wt: 261.04 g/mol
InChI Key: OXOBJKINVDSRHK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3 and a molecular weight of 261.04 g/mol It is a derivative of benzoic acid, featuring bromine, fluorine, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-3-formylbenzoate typically involves the bromination and fluorination of benzoic acid derivatives, followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.

    Oxidation Products: The primary oxidation product is 4-bromo-2-fluoro-3-carboxybenzoate.

    Reduction Products: The primary reduction product is 4-bromo-2-fluoro-3-hydroxybenzoate.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-formylbenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, while the formyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-fluoro-3-formylbenzoate is unique due to the specific arrangement of bromine, fluorine, and formyl groups on the benzoate ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBJKINVDSRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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